2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide
Description
This compound belongs to the purino-pyrimidine hybrid family, characterized by a fused bicyclic core (purino[7,8-a]pyrimidine) with a 9-cyclohexyl substituent, a 1-methyl group, and a 3-yl acetamide side chain. The 2,4-dioxo groups in the core may confer rigidity and influence electronic properties, making it a candidate for enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c1-20-14-13(15(25)23(17(20)26)10-12(18)24)22-9-5-8-21(16(22)19-14)11-6-3-2-4-7-11/h11H,2-10H2,1H3,(H2,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNWIPFWMMBUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3CCCN(C3=N2)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide is a heterobicyclic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C17H24N6O3 |
| Molecular Weight | 344.47 g/mol |
| CAS Number | 849911-43-9 |
| IUPAC Name | This compound |
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of related compounds in various cancer cell lines. One notable study demonstrated that derivatives of betulinic acid exhibited significant cytotoxicity against HT29 colon adenocarcinoma cells with an EC50 value of 0.6 μM . Although direct data on the specific compound is limited, the structural similarities suggest potential for similar activity.
The proposed mechanism of action for compounds with similar structures often involves the inhibition of key cellular pathways that regulate cell proliferation and survival. For instance, compounds containing a purine-like structure may interfere with nucleic acid synthesis or modulate signaling pathways involved in apoptosis.
Case Studies
- Cytotoxicity in Cancer Cells : A study analyzed various amides derived from pentacyclic triterpenoids and found that modifications to the amine structure significantly influenced cytotoxicity against human tumor cell lines . The findings suggest that the cyclohexyl moiety may enhance therapeutic efficacy.
- Selectivity for Tumor Cells : The selectivity of these compounds for malignant versus non-malignant cells was also examined. In general, modifications did not significantly alter selectivity; however, certain derivatives showed improved cytotoxic profiles against cancer cells compared to normal fibroblasts .
Research Findings Summary
The following table summarizes key findings related to the biological activity of compounds similar to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Pyrido[2,3-d:6,5-d']dipyrimidine Derivatives
Compounds such as 9-substituted-1,3,6,8,9,10-hexahydro-2,7-dithioxopyrido[2,3-d:6,5-d']dipyrimidine-4,6-diones (e.g., 3a-e) feature a pyrido-dipyrimidine scaffold instead of a purino-pyrimidine system. Key differences include:
- Sulfur substitution : The 2,7-dithioxo groups increase electron-withdrawing effects compared to the 2,4-dioxo configuration in the target compound.
- Synthesis: These derivatives are synthesized via condensation of 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with aromatic aldehydes under acidic conditions, differing from the target’s likely multi-step alkylation/acylation pathway .
Pyrimido[2,1-f]purine Derivatives
The compound 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid (RN: 878736-37-9) shares the cyclohexyl and dioxo groups but differs in:
Substituent Variations
Aryl vs. Cyclohexyl Substitutions
The compound 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide replaces the cyclohexyl group with a 3-chloro-2-methylphenyl moiety. Key contrasts include:
- Solubility : The aromatic ring reduces lipophilicity (clogP ~2.1) compared to the cyclohexyl analog (clogP ~3.5), impacting bioavailability .
Amino vs. Thioxo Modifications
Derivatives like 6-{[1-arylmethylidene]amino}-2-thioxo-2,3-dihydro-1H-pyrimidine-4-ones (4a,b) feature a thioxo group at position 2 instead of dioxo. This substitution:
Data Table: Key Properties of Analogs
*clogP values estimated via computational tools (e.g., ACD/Labs).
Research Findings and Implications
- Cyclohexyl vs. Aromatic Substitutions : Cyclohexyl analogs exhibit higher membrane permeability but lower aqueous solubility, favoring CNS-targeting applications. Aromatic derivatives (e.g., 3-chloro-2-methylphenyl) may prioritize peripheral targets due to reduced blood-brain barrier penetration .
- Acetamide vs. Carboxylic Acid : Acetamide derivatives avoid ionization at physiological pH, enhancing passive diffusion. Carboxylic acid analogs may require active transport or exhibit pH-dependent absorption .
- Thioxo vs. Dioxo Groups : Thioxo-containing compounds show higher metabolic lability but improved reactivity in covalent inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
